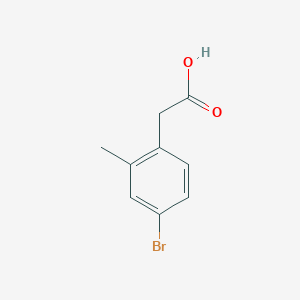

2-(4-Bromo-2-methylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVPTRWRGZKMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853796-39-1 | |

| Record name | 2-(4-bromo-2-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid

This guide provides a comprehensive overview of the synthetic pathways to 2-(4-Bromo-2-methylphenyl)acetic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of antihistaminic drugs such as Fexofenadine.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic strategies, complete with mechanistic insights, comparative analysis, and detailed experimental protocols.

Introduction: The Significance of a Versatile Intermediate

This compound (Compound 1 ) is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry. Its structural features, including the bromine atom and the carboxylic acid moiety, make it a versatile building block for the synthesis of more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, while the acetic acid side chain is a common pharmacophore. A primary application of this compound is as a crucial intermediate in the industrial synthesis of Fexofenadine, a widely used second-generation antihistamine.[4][5] The purity and efficient production of this intermediate are therefore of paramount importance.

Strategic Approaches to Synthesis

Several synthetic strategies can be employed to prepare this compound. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, cost-effectiveness, and safety considerations. This guide will focus on three principal and practical approaches:

-

Route A: Electrophilic Aromatic Substitution - Direct bromination of a readily available precursor.

-

Route B: Hydrolysis of a Nitrile Precursor - A straightforward conversion of a phenylacetonitrile derivative.

-

Route C: Malonic Ester Synthesis - A classic and versatile method for the formation of substituted acetic acids.

A comparative analysis of these routes is presented in the table below:

| Parameter | Route A: Electrophilic Bromination | Route B: Hydrolysis of Nitrile | Route C: Malonic Ester Synthesis |

| Starting Material | 2-Methylphenylacetic acid | 2-(4-Bromo-2-methylphenyl)acetonitrile | Diethyl malonate & 4-bromo-2-methylbenzyl halide |

| Key Transformation | Electrophilic aromatic substitution | Nitrile hydrolysis | Alkylation and decarboxylation |

| Potential Advantages | Potentially short and direct | High-yielding final step | Versatile and well-established |

| Potential Challenges | Control of regioselectivity (isomeric impurities) | Availability and synthesis of the nitrile precursor | Multi-step process, potential for side reactions |

| Scalability | Good, with careful optimization of reaction conditions | Good | Moderate, may require chromatographic purification |

| Safety & Environmental | Use of bromine requires careful handling | Use of strong acids or bases for hydrolysis | Use of strong bases and organic solvents |

Route A: Electrophilic Bromination of 2-Methylphenylacetic Acid

This approach leverages the directing effects of the substituents on the aromatic ring to introduce a bromine atom at the desired position. The methyl group is an ortho-, para-director, and the acetic acid group is a deactivating meta-director. In 2-methylphenylacetic acid, the para-position to the activating methyl group is the most sterically accessible and electronically favored site for electrophilic substitution.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Bromine is polarized by a Lewis acid or a polar solvent, generating a bromonium ion or a polarized Br-Br molecule that acts as the electrophile. The electron-rich aromatic ring of 2-methylphenylacetic acid attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of the aromatic ring restores aromaticity and yields the final product.

Experimental Protocol

Materials:

-

2-Methylphenylacetic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Ice

-

Water

-

Hexanes or other suitable recrystallization solvent

Procedure:

-

In a fume hood, dissolve 2-methylphenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice and water.

-

Quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or hexanes, to yield pure this compound.

Route B: Hydrolysis of 2-(4-Bromo-2-methylphenyl)acetonitrile

This is a highly efficient and direct route, provided the starting nitrile is readily available. The hydrolysis of the nitrile group to a carboxylic acid is a well-established transformation that can be achieved under either acidic or basic conditions.[7]

Mechanistic Rationale

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization and subsequent hydrolysis of the resulting amide yields the carboxylate salt. Acidification of the reaction mixture then affords the final carboxylic acid. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by water. Subsequent tautomerization and hydrolysis of the intermediate amide also lead to the carboxylic acid.

Experimental Protocol

Materials:

-

Sodium hydroxide (or a strong acid like sulfuric acid)

-

Ethanol (or other suitable co-solvent)

-

Water

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

In a round-bottom flask, combine 2-(4-Bromo-2-methylphenyl)acetonitrile, ethanol, and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is no longer detectable.[10]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Route C: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of substituted acetic acids.[3][11] This route involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Mechanistic Rationale

Diethyl malonate is readily deprotonated at the alpha-carbon by a moderately strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 4-bromo-2-methylbenzyl halide in an SN2 reaction. The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which, being a β-keto acid, readily undergoes decarboxylation upon heating to yield the final product.

Experimental Workflow

Caption: Workflow for Malonic Ester Synthesis.

Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

4-Bromo-2-methylbenzyl bromide (or chloride)

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Ice

Procedure:

Part 1: Alkylation

-

Prepare a solution of sodium ethoxide in absolute ethanol in a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Add diethyl malonate dropwise to the stirred solution of sodium ethoxide.

-

After the addition is complete, add a solution of 4-bromo-2-methylbenzyl bromide in absolute ethanol dropwise.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated malonic ester.

Part 2: Hydrolysis and Decarboxylation

-

To the crude alkylated malonic ester, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (saponification).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Gently heat the acidified solution to effect decarboxylation (evolution of CO2 gas will be observed).

-

After the gas evolution ceases, cool the mixture in an ice bath.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR should show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons, with appropriate chemical shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet.

-

13C NMR will show the expected number of signals for the aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch characteristic of a carboxylic acid will be observed around 2500-3300 cm-1.

-

A strong C=O stretch for the carbonyl group will be present around 1700 cm-1.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C9H9BrO2). The characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be a key diagnostic feature.

-

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care.

-

Strong acids and bases are corrosive and should be handled with caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

Consult the Safety Data Sheets (SDS) for all chemicals used in these syntheses before commencing any experimental work.

Conclusion

The synthesis of this compound can be successfully achieved through several viable routes. The choice of the optimal synthetic pathway will depend on the specific needs of the laboratory or production facility. Direct bromination offers a potentially shorter route but requires careful control of regioselectivity. The hydrolysis of the corresponding nitrile is a very direct and often high-yielding method, contingent on the availability of the starting nitrile. The malonic ester synthesis, while being a multi-step process, is a robust and versatile method that is well-suited for a wide range of substituted acetic acids. Careful consideration of the factors outlined in this guide will enable researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their requirements.

References

- CN101182306B - The synthetic method of the intermediate of fexofenadine - Google P

- CN106380441B - Synthetic method of fexofenadine intermediate - Google P

- Process of synthesizing fexofenadine intermediate - Eureka | P

- CN102351779A - Preparation method of fexofenadine intermediate - Google P

-

(PDF) The synthesis of fexofenadine - ResearchGate. (URL: [Link])

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (URL: )

-

Malonic Ester Synthesis - Chemistry Steps. (URL: [Link])

-

Malonic Ester Synthesis - Organic Chemistry Portal. (URL: [Link])

-

2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (URL: [Link])

-

2-(4-Bromo-2-methylphenyl)acetonitrile | C9H8BrN | CID 18414296 - PubChem. (URL: [Link])

-

Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. (URL: [Link])

Sources

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-(4-Bromo-2-methylphenyl)acetonitrile | C9H8BrN | CID 18414296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. Malonic Synthesis | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromo-2-methylphenyl)acetic acid, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, spectroscopic characterization, synthesis methodologies, reactivity, potential applications, and safety protocols. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical development.

Introduction: The Significance of a Versatile Scaffold

This compound, with its distinct substitution pattern on the phenylacetic acid core, represents a versatile scaffold for the synthesis of complex molecular architectures. The presence of a bromine atom at the para-position and a methyl group at the ortho-position offers unique steric and electronic properties that can be strategically exploited in the design of novel therapeutic agents and functional materials. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the methyl group can influence the conformational preferences and metabolic stability of derivative compounds.

This guide will provide a detailed characterization of this important synthetic intermediate, offering insights into its behavior and utility in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 853796-39-1 | [1][2][3][4] |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not explicitly available. Estimated to be in the range of 100-130 °C based on related isomers such as 2-(4-Bromophenyl)acetic acid (110-118 °C) and 2-Bromo-4-methoxyphenylacetic acid (127-131 °C). | |

| Boiling Point | Not available. Expected to be high and likely to decompose upon heating at atmospheric pressure. | General knowledge |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in nonpolar solvents like hexane. Solubility in water is expected to be low but may increase in basic aqueous solutions due to salt formation. | General knowledge |

| IUPAC Name | This compound | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-7.6 ppm).

-

A doublet for the proton ortho to the bromine atom.

-

A doublet of doublets for the proton between the bromine and the acetic acid group.

-

A singlet-like signal for the proton ortho to the methyl group.

-

-

Methylene Protons (-CH₂-): A singlet at approximately δ 3.6 ppm.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which may be exchangeable with D₂O.[5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the range of δ 175-185 ppm.[6]

-

Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom will be shifted to a higher field compared to the other aromatic carbons.

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Patterns:

Synthesis Methodologies

Several synthetic routes can be envisioned for the preparation of this compound. Below, we outline a plausible and efficient method starting from a commercially available precursor.

Synthesis from 2-Methylphenylacetic Acid via Electrophilic Aromatic Bromination

This approach involves the direct bromination of 2-methylphenylacetic acid. The methyl group is an ortho-, para-director. Since the ortho position to the methyl group is sterically hindered by the acetic acid side chain, and the other ortho position is occupied, the bromine is expected to add at the para position.

Workflow Diagram:

Caption: Synthesis of this compound via bromination.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-methylphenylacetic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Catalyst: FeBr₃ is a Lewis acid that polarizes the Br-Br bond, making the bromine a more potent electrophile for aromatic substitution.

-

Solvent: An inert solvent like CCl₄ or CH₂Cl₂ is chosen to dissolve the reactants without participating in the reaction.

-

Work-up: The sodium thiosulfate wash is essential to remove any unreacted bromine, which can interfere with purification and subsequent reactions.

Reactivity and Potential Applications

This compound is a valuable building block due to the reactivity of its functional groups.

Reactivity Diagram:

Caption: Key reaction pathways for this compound.

Reactions at the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.

-

Amidation: Amides can be formed by reacting the acid with an amine using a suitable coupling agent (e.g., DCC, EDC).

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions at the Aryl Bromide

The C-Br bond is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[10]

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or vinyl groups.

-

Heck Coupling: Coupling with alkenes provides a route to substituted styrenes.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a suitable base can be used to introduce amino functionalities.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetic acid derivatives are prevalent in a wide range of pharmaceuticals, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The bromo- and methyl-substituents can be used to fine-tune the pharmacological properties of the resulting molecules, such as potency, selectivity, and pharmacokinetic profile. This compound can serve as a key intermediate in the development of new therapeutics targeting various diseases.[10]

Safety, Handling, and Storage

Hazard Identification (Predicted):

-

Acute Toxicity: May be harmful if swallowed.[11]

-

Eye Damage/Irritation: Causes serious eye irritation.[11][12]

-

Respiratory Irritation: May cause respiratory irritation.[11][12]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the development of a wide array of novel compounds. This guide has provided a comprehensive overview of its properties, characterization, synthesis, and potential applications, aiming to equip researchers with the necessary knowledge for its effective utilization in their scientific endeavors. As with any chemical, proper safety precautions must be observed during its handling and use.

References

-

PubChem. 2-(4-Bromo-3-methylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

NMR Chemical Shifts. University of Manitoba. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chegg. interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. [Link]

-

Chemsrc. (4-Bromo-2-methylphenyl)acetic acid. [Link]

- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Wikipedia. 2C-B. [Link]

-

Capot Chemical. 4-Bromo-2-methylphenylacetic acid. [Link]

-

H NMR Spectroscopy. University of Calgary. [Link]

-

Basic Concepts of NMR: Identification of the Isomers of C. University of Missouri–St. Louis. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

PubChemLite. This compound. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

- Google Patents. Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

-

A fragmentation graph for the acetic acid [M+H]+ ion. ResearchGate. [Link]

-

2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Supporting Information for: A mild and efficient synthesis of α-keto acids via oxidation of terminal alkynes. The Royal Society of Chemistry. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChemLite. 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid. [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

-

NMR Spectroscopy: Chemical Shifts, Integration, Coupling. Studylib. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Bromo-2-methyl-benzeneacetic acid 95% | CAS: 853796-39-1 | AChemBlock [achemblock.com]

- 3. 853796-39-1|this compound|BLD Pharm [bldpharm.com]

- 4. 853796-39-1 | 4-Bromo-2-methylphenylacetic acid - Capot Chemical [capotchem.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-(4-Bromo-3-methylphenyl)acetic acid | C9H9BrO2 | CID 3613522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

2-(4-Bromo-2-methylphenyl)acetic acid CAS number 853796-39-1

An In-Depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetic Acid (CAS 853796-39-1): Synthesis, Properties, and Applications

Introduction

This compound, registered under CAS number 853796-39-1, is a substituted phenylacetic acid derivative of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Its molecular architecture, featuring a carboxylic acid moiety and a strategically placed bromo-substituent on the phenyl ring, makes it a highly versatile and valuable building block. The bromine atom serves as a key functional handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular scaffolds. Concurrently, the acetic acid group provides a site for derivatization into esters, amides, and other functional groups, crucial for modulating physicochemical properties and biological activity.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, robust synthesis strategies, potential synthetic transformations, and the analytical methodologies required for its quality control. The focus is not merely on procedural steps but on the underlying chemical principles and rationale that inform experimental design and application.

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 853796-39-1 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| Molecular Weight | 229.07 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-2-methyl-benzeneacetic acid | [1] |

| Exact Mass | 227.97859 | [1] |

| InChIKey | PGVPTRWRGZKMDA-UHFFFAOYSA-N | [1] |

Expected Analytical Characteristics

While specific spectra should be obtained from the supplier or generated in-house, the expected analytical data based on the compound's structure are as follows:

-

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region. The benzylic methylene (-CH₂-) protons would likely appear as a singlet, and the methyl (-CH₃) protons as another singlet, both in the aliphatic region. The acidic proton of the carboxylic acid would be a broad singlet, highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including the carbonyl carbon of the carboxylic acid, the benzylic methylene carbon, the methyl carbon, and six aromatic carbons (four substituted, two unsubstituted).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic components.

Synthesis Strategies: Pathways and Protocols

The synthesis of this compound is not widely detailed in peer-reviewed literature, but its structure lends itself to several reliable and well-established synthetic strategies. The choice of route often depends on the availability and cost of the starting materials.

Route 1: The Willgerodt-Kindler Reaction Pathway

This is a powerful method for converting aryl methyl ketones into the corresponding arylacetic acids or their derivatives.[4][5] The reaction typically proceeds via a thioamide intermediate, which is subsequently hydrolyzed. The starting material for this route would be 1-(4-Bromo-2-methylphenyl)ethanone.

Causality of Experimental Choices: The Willgerodt-Kindler reaction is chosen for its reliability in adding a two-carbon chain to an aromatic ring, starting from a readily available ketone. The use of morpholine and elemental sulfur is a common and effective modification (the "Kindler" variant) that forms a morpholinyl thioamide.[5][6] This intermediate is often crystalline and easily purified before the final hydrolysis step, which ensures a high-purity final product. The hydrolysis is typically performed under strong basic conditions (e.g., NaOH or KOH) to efficiently cleave the thioamide.

Caption: Willgerodt-Kindler synthesis workflow.

Experimental Protocol: Two-Step Synthesis via Willgerodt-Kindler Reaction

Step A: Synthesis of 2-(4-Bromo-2-methylphenyl)-1-morpholinoethanethione

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-Bromo-2-methylphenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction: Heat the mixture to reflux (typically around 120-140 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water with vigorous stirring. The crude thioamide product will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the purified thioamide intermediate.

Step B: Hydrolysis to this compound

-

Reagent Setup: Suspend the purified thioamide from Step A in a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction: Heat the mixture to reflux (100-110 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. During this process, ammonia or morpholine vapor may be evolved.

-

Work-up: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The carboxylic acid product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a solvent system such as toluene or an ethyl acetate/hexane mixture.

Route 2: Hydrolysis of the Phenylacetonitrile Precursor

Another highly effective and common strategy involves the hydrolysis of the corresponding phenylacetonitrile.[7] This precursor, 2-(4-Bromo-2-methylphenyl)acetonitrile, can be synthesized from 4-bromo-2-methylbenzyl bromide via nucleophilic substitution with sodium or potassium cyanide. The subsequent hydrolysis of the nitrile provides the desired carboxylic acid.

Causality of Experimental Choices: Nitrile hydrolysis is a fundamental transformation in organic chemistry. It can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it avoids the potential for polymerization or side reactions that can occur under strong acidic heating. The use of a co-solvent like ethanol ensures the solubility of the organic nitrile in the aqueous base. The final acidic work-up protonates the carboxylate salt to precipitate the desired free acid, which is a simple and effective purification method.

Caption: Phenylacetonitrile hydrolysis workflow.

Experimental Protocol: Base-Catalyzed Nitrile Hydrolysis

-

Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(4-Bromo-2-methylphenyl)acetonitrile (1.0 eq)[8][9] in ethanol.

-

Reaction: Add an excess of aqueous sodium hydroxide solution (e.g., 6M NaOH, 5.0 eq) to the flask. Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting nitrile.

-

Work-up & Isolation: Cool the reaction mixture to room temperature. If ethanol was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Place the flask in an ice bath and carefully acidify with concentrated HCl to a pH of 1-2. A solid precipitate of the carboxylic acid should form.

-

Purification: Collect the solid by vacuum filtration, wash with ample cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed if higher purity is required.

Key Chemical Transformations and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows it to serve as a versatile scaffold in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[10][11]

-

Reactions at the Carboxylic Acid: The acid moiety can be easily converted into esters via Fischer esterification, or into amides using standard peptide coupling reagents (e.g., EDC, HOBt). These transformations are fundamental for creating compound libraries for biological screening.

-

Reactions at the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a key strategy in structure-activity relationship (SAR) studies.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or vinyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkyne functionalities.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Caption: Key synthetic transformations scaffold.

Analytical Methodologies for Quality Control

Rigorous analytical testing is critical to confirm the identity and purity of the synthesized material.

| Parameter | Method | Typical Conditions |

| Purity Assay | Reverse-Phase HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile and water (with 0.1% TFA or formic acid)Detection: UV at 220 nm or 254 nm |

| Identity Confirmation | ¹H NMR, ¹³C NMR | Solvent: DMSO-d₆ or CDCl₃ |

| Identity Confirmation | LC-MS | To confirm molecular weight and isotopic pattern. |

| Physical Property | Melting Point | Comparison against a reference standard. |

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure offers two distinct and reactive functional handles, making it an ideal starting point for the synthesis of diverse and complex molecular targets. The synthetic routes described herein, based on the Willgerodt-Kindler reaction and nitrile hydrolysis, are robust and scalable methods for its preparation. For researchers in drug discovery and organic synthesis, a thorough understanding of its chemistry, handling, and analytical validation is paramount to leveraging its full potential in the development of novel chemical entities.

References

- This compound 853796-39-1 C9H9BrO2 229.07. (n.d.). Wonder-Chem. Retrieved from [Link]acetic-acid-853796-39-1-C9H9BrO2-229.07-WC-009YM1.html)

- Willgerodt rearrangement. (2023). In Wikipedia. Retrieved from [Link]

- Willgerodt–Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Willgerodt rearrangement. (n.d.). ChemEurope.com. Retrieved from [Link]

- Willgerodt-Kindler Reaction. (2009). MSU Chemistry. Retrieved from [Link]

- Coutts, I. G. C., et al. (1970). Regioselective bromination of 4-methoxyphenylacetic acid. Journal of the Chemical Society C: Organic, 488-493. Retrieved from [Link]

- 2-(4-Bromo-2-methylphenyl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

- Process for the preparation of α-bromo-phenylacetic acids. (1991). Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. 853796-39-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 853796-39-1 C9H9BrO2 229.07-Products Wonder [wonder-chem.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Willgerodt_rearrangement [chemeurope.com]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-(4-Bromo-2-methylphenyl)acetonitrile | C9H8BrN | CID 18414296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(4-bromo-2-methylphenyl)acetic acid, a key chemical intermediate. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from commercial suppliers, analogous compounds, and established chemical principles to offer valuable insights for its application in research and development.

Introduction

This compound (CAS No. 853796-39-1) is a substituted phenylacetic acid derivative.[1][2][3][4] The presence of a bromine atom and a methyl group on the phenyl ring, in specific ortho and para positions relative to the acetic acid moiety, imparts distinct chemical properties that make it a valuable building block in organic synthesis. While detailed studies on this specific isomer are not abundant, the broader class of brominated phenylacetic acids serves as crucial precursors in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory agents.[5] This guide aims to consolidate the available information and provide a robust framework for its handling, synthesis, and potential applications.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not widely reported in scientific literature. The information presented here is a combination of data from chemical suppliers and predicted values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 853796-39-1 | [1][2][3][4] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][4] |

| Molecular Weight | 229.07 g/mol | [1][2][4] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | 1.533±0.06 g/cm³ (Predicted) | [6] |

| InChI Key | PGVPTRWRGZKMDA-UHFFFAOYSA-N | [2][4] |

Solubility: While specific solubility data is not available, based on the structure (a carboxylic acid with a significant hydrophobic portion), it is predicted to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram outlines a proposed synthetic pathway. The key step is the regioselective bromination of the starting material. The directing effects of the alkyl and acetic acid groups on the aromatic ring will influence the position of bromination.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a guideline based on similar reactions and should be optimized for safety and yield.

-

Reaction Setup: In a fume hood, dissolve 2-(2-methylphenyl)acetic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Bromination: Slowly add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid to the reaction mixture at room temperature. The stoichiometry should be carefully controlled to favor mono-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

While specific spectra for this compound are not available in public databases, the expected spectral characteristics can be predicted based on its structure. These predictions are crucial for the identification and quality control of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the nine carbon atoms, including the carboxyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).

-

C-H stretches from the aromatic ring and the alkyl groups (around 2850-3100 cm⁻¹).

-

C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹).

-

A C-Br stretch (in the fingerprint region, typically below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and other characteristic cleavages.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been reported, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives are known to be key intermediates in the synthesis of a range of pharmaceuticals. The presence of the bromo- and methyl- substituents can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Roles:

-

Intermediate for Anti-inflammatory Drugs: Phenylacetic acid derivatives are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).[5] The title compound could serve as a starting material for the synthesis of novel NSAID candidates.

-

Scaffold for Novel Therapeutics: The reactive sites on the molecule (the carboxylic acid group and the bromine atom) allow for further chemical modifications, making it a versatile scaffold for building more complex molecules with potential therapeutic applications. The bromine atom, for instance, can be utilized in cross-coupling reactions to introduce further diversity.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

The following diagram illustrates the logical flow from a chemical intermediate to a potential drug candidate.

References

- 1. 853796-39-1 | 4-Bromo-2-methylphenylacetic acid - Capot Chemical [capotchem.com]

- 2. 853796-39-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. 4-Bromo-2-methyl-benzeneacetic acid | 853796-39-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Bromo-2-methylphenyl)acetic acid

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Bromo-2-methylphenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the acquisition and interpretation of the spectrum of this compound. We will explore the predicted chemical shifts, multiplicity, and coupling constants for each proton, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: The Structural Significance of this compound

This compound is a substituted phenylacetic acid derivative. The phenylacetic acid moiety is a common structural motif in a variety of biologically active molecules. The specific substitution pattern on the phenyl ring—a bromine atom at the para position and a methyl group at the ortho position relative to the acetic acid side chain—imparts distinct electronic and steric properties that are reflected in its ¹H NMR spectrum. A thorough understanding of its NMR spectrum is crucial for structural verification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the acetic acid side chain, the methyl protons, and the acidic proton of the carboxylic acid. The analysis of these signals provides a detailed fingerprint of the molecule's structure.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-6 | ~ 7.4 | d | 1H | J_meta ≈ 2-3 Hz |

| H-5 | ~ 7.2 | dd | 1H | J_ortho ≈ 8-9 Hz, J_meta ≈ 2-3 Hz |

| H-3 | ~ 7.1 | d | 1H | J_ortho ≈ 8-9 Hz |

| -CH₂- | ~ 3.6 | s | 2H | N/A |

| -CH₃ | ~ 2.3 | s | 3H | N/A |

| -COOH | ~ 11-12 | br s | 1H | N/A |

Rationale for Predictions:

The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring and by comparing with data from structurally similar compounds such as toluene, phenylacetic acid, and their substituted derivatives.[1][2][3]

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region of the spectrum is expected to show three distinct signals for the three protons on the benzene ring.[4]

-

H-6: This proton is ortho to the bromine atom and meta to both the methyl and the acetic acid groups. The bromine atom is an electron-withdrawing group, which will deshield the adjacent protons. Therefore, H-6 is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to meta-coupling with H-5.[5]

-

H-5: This proton is ortho to the bromine and ortho to H-3, and meta to the methyl group. It will be split by both H-6 (meta-coupling) and H-3 (ortho-coupling), resulting in a doublet of doublets.[5][6]

-

H-3: This proton is ortho to the acetic acid side chain and meta to the bromine atom. It will appear as a doublet due to ortho-coupling with H-5.[5][6]

-

-

Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to the electron-withdrawing carboxylic acid group and the aromatic ring. They are expected to appear as a singlet in the region of 3.6 ppm.[1][3] The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (-CH₃): The three protons of the methyl group are also chemically equivalent and are attached to the aromatic ring. Their signal is expected to be a singlet around 2.3 ppm, a typical region for benzylic methyl groups.[2]

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and its chemical shift is often concentration and solvent dependent. It is expected to appear as a broad singlet at a downfield chemical shift, typically between 11 and 12 ppm.[7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ can be advantageous as it often results in a sharper -COOH proton signal.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can often reference the spectrum to the residual solvent peak.[1]

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8]

- Tune and shim the spectrometer to ensure a homogeneous magnetic field.

- Set the appropriate spectral width to encompass all expected proton signals (typically 0-15 ppm).

- Use a standard pulse sequence for ¹H NMR acquisition (e.g., a single 90° pulse).

- Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans).

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain pure absorption signals.

- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

- Integrate the signals to determine the relative number of protons corresponding to each peak.

- Analyze the multiplicity and coupling constants of the signals to confirm the structure.

Logical Workflow for Spectral Interpretation

The interpretation of the ¹H NMR spectrum of this compound should follow a systematic approach to ensure accurate structural elucidation.

Sources

- 1. rsc.org [rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. youtube.com [youtube.com]

- 7. Solved interpret the 1H NMR and 13C NMR of the compound | Chegg.com [chegg.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

13C NMR data for 2-(4-Bromo-2-methylphenyl)acetic acid

An In-depth Technical Guide to the 13C NMR Spectroscopy of 2-(4-Bromo-2-methylphenyl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and practicalities of acquiring and interpreting the 13C NMR data for this compound. We will delve into the predicted chemical shifts, the influence of substituents on the aromatic ring, and a step-by-step experimental protocol. This guide is grounded in established spectroscopic principles and data from analogous structures to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a substituted aromatic carboxylic acid. Molecules of this class are prevalent in medicinal chemistry and materials science due to their versatile chemical handles, which allow for further synthetic modifications. The precise characterization of such compounds is paramount to ensure purity, confirm identity, and understand their electronic and steric properties.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides a unique fingerprint based on the chemical environment of each carbon atom. For this compound, 13C NMR is critical for:

-

Confirming the substitution pattern: Verifying the relative positions of the bromo, methyl, and acetic acid groups on the phenyl ring.

-

Assessing purity: Detecting the presence of isomers or residual starting materials.

-

Providing electronic information: The chemical shifts of the aromatic carbons offer insights into the electron-donating and electron-withdrawing effects of the substituents.

This guide will provide a detailed interpretation of the expected 13C NMR spectrum of the title compound, grounded in empirical data from similar molecules and established spectroscopic principles.

Predicted 13C NMR Data and Peak Assignments

While a definitive, experimentally verified spectrum for this compound is not widely published, we can predict the 13C NMR chemical shifts with high accuracy. This prediction is based on the known effects of substituents on the chemical shifts of a benzene ring and by comparing with the experimental data of structurally related compounds such as 4-bromotoluene, phenylacetic acid, and other substituted derivatives.

The structure and numbering scheme for this compound are as follows:

Caption: Molecular structure and atom numbering for this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Carboxyl) | ~178-180 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. Data for phenylacetic acid shows this peak around 178 ppm.[1] |

| C4 (C-Br) | ~121-123 | The carbon directly attached to bromine is shielded by the "heavy atom effect". In 4-bromotoluene, this carbon appears around 120 ppm.[2] |

| C2 (C-CH3) | ~138-140 | The methyl group is electron-donating, causing a downfield shift for the attached aromatic carbon. |

| C1 (C-CH2COOH) | ~134-136 | The carbon bearing the acetic acid group is expected to be downfield due to the electron-withdrawing nature of the substituent. |

| C6 | ~131-133 | This carbon is ortho to the electron-withdrawing acetic acid group and is expected to be deshielded. |

| C5 | ~130-132 | This carbon is ortho to the bromine atom and meta to the methyl and acetic acid groups. |

| C3 | ~128-130 | This carbon is meta to the bromine and acetic acid groups and ortho to the methyl group. |

| CH2 (Methylene) | ~40-42 | The methylene carbon of phenylacetic acid derivatives typically appears in this range. For phenylacetic acid itself, it is around 41 ppm.[1] |

| CH3 (Methyl) | ~20-22 | The methyl group attached to the aromatic ring is expected in this upfield region. In 4-bromotoluene, the methyl carbon is at approximately 21 ppm.[2] |

Scientific Rationale and In-depth Discussion

The predicted chemical shifts in Table 1 are derived from a comprehensive understanding of substituent effects in 13C NMR spectroscopy.

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing it significantly downfield.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the interplay of the electronic effects of the three substituents:

-

Bromo Group (-Br): The bromine atom exerts a complex influence. While it is electronegative (inductive withdrawal), it also possesses lone pairs that can be donated into the aromatic π-system (resonance donation). The most significant impact is the "heavy atom effect," which leads to increased shielding (an upfield shift) of the directly attached carbon (C4).

-

Methyl Group (-CH3): The methyl group is a weak electron-donating group through hyperconjugation, which generally leads to a slight shielding of the ortho and para positions.

-

Acetic Acid Group (-CH2COOH): This group is electron-withdrawing, causing a deshielding (downfield shift) of the ortho and para carbons.

-

-

Aliphatic Carbons (CH2 and CH3):

-

The methylene (-CH2-) carbon's chemical shift is primarily influenced by the adjacent aromatic ring and the carboxylic acid group.

-

The methyl (-CH3) carbon's chemical shift is characteristic for a methyl group attached to an aromatic ring.

-

Experimental Protocol: A Self-Validating System

This section outlines a robust, self-validating protocol for acquiring the 13C NMR spectrum of this compound.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 20-30 mg of this compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its carbon signal at ~77 ppm provides a convenient internal reference.

-

Homogenization: Gently agitate the tube to ensure complete dissolution. If necessary, use a vortex mixer or sonicator.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm). The residual solvent peak of CDCl3 can also serve as a reliable reference.[3]

4.2. NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the key steps in setting up the NMR experiment:

Caption: Experimental workflow for 13C NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the 13C NMR spectrum of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have presented a reliable prediction of the chemical shifts and a robust experimental protocol. This information is intended to empower researchers in their synthetic and analytical endeavors, ensuring the accurate and confident characterization of this important chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

- Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Magnetic Resonance in Chemistry, 24(10), 862-871.

-

ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(38), 24695-24703. Retrieved from [Link]

-

Chegg. (2021). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Bromotoluene(106-38-7) 13C NMR spectrum [chemicalbook.com]

- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Purity Analysis of 2-(4-Bromo-2-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a compound such as 2-(4-Bromo-2-methylphenyl)acetic acid, a potential building block in the synthesis of more complex therapeutic agents, rigorous purity analysis is paramount. Even minute impurities can have significant and unforeseen consequences, ranging from altered pharmacological activity to the introduction of toxicity. This guide provides a comprehensive, in-depth exploration of the core analytical methodologies for assessing the purity of this compound, grounded in scientific principles and field-proven insights. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and reliable purity assessment.

The structure of this guide is designed to be a practical and logical workflow for the analytical scientist. We will begin by establishing the foundational identity and elemental composition of the compound. Subsequently, we will delve into the powerful separation techniques that form the cornerstone of impurity profiling. Finally, we will explore the importance of understanding the compound's stability through forced degradation studies. Each section is designed to be a self-validating system, incorporating principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3][4]

Foundational Analysis: Confirming Identity and Elemental Composition

Before quantifying impurities, it is essential to unequivocally confirm the identity and elemental integrity of the this compound sample. This foundational step prevents the misinterpretation of data and ensures that the material under investigation is indeed the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[5] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[5][6][7]

The Causality Behind the Experiment: For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methylene protons of the acetic acid moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a unique fingerprint of the molecule. Similarly, ¹³C NMR will reveal the number of unique carbon environments. Any deviation from the expected spectra can indicate the presence of impurities or a different chemical structure altogether.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis:

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and assign them to the corresponding protons in the molecule.

-

Assign the chemical shifts in the ¹³C NMR spectrum to the respective carbon atoms.

-

Compare the obtained spectra with a reference spectrum or with predicted spectral data to confirm the structure.

-

Elemental Analysis: A Fundamental Purity Check

Elemental analysis is a robust and long-standing technique to determine the elemental composition of a compound.[8][9][10] It quantifies the percentage of carbon, hydrogen, and other elements (like nitrogen or sulfur) present in a sample.[8] For halogenated compounds, specific methods can be employed to determine the bromine content.

The Causality Behind the Experiment: The experimentally determined elemental composition should closely match the theoretical values calculated from the molecular formula of this compound (C₉H₉BrO₂). A significant deviation, typically greater than ±0.4%, suggests the presence of impurities that alter the overall elemental makeup of the sample.[11][12]

Experimental Protocol: Combustion Analysis for C and H

-

Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried this compound sample into a tin or silver capsule.

-

Instrument Setup:

-

Use a CHN elemental analyzer.

-

Calibrate the instrument using a certified standard (e.g., acetanilide).

-

-

Analysis:

-

The sample undergoes high-temperature combustion in an oxygen-rich environment, converting carbon to CO₂ and hydrogen to H₂O.

-

The resulting gases are separated and quantified by a thermal conductivity detector.

-

-

Data Analysis:

-

The instrument software calculates the percentage of carbon and hydrogen in the sample.

-

Compare the experimental percentages to the theoretical values for C₉H₉BrO₂ (C: 47.19%, H: 3.96%).

-

| Element | Theoretical % | Acceptance Criteria |

| Carbon | 47.19 | ± 0.4% |

| Hydrogen | 3.96 | ± 0.4% |

| Table 1: Theoretical Elemental Composition of this compound and Typical Acceptance Criteria. |

Chromatographic Techniques: The Workhorse of Impurity Profiling

Chromatography is indispensable for separating, identifying, and quantifying impurities. The choice of technique and method parameters is critical for achieving the necessary resolution and sensitivity to detect and measure even trace-level impurities.

High-Performance Liquid Chromatography (HPLC): Versatility and Precision

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis in the pharmaceutical industry due to its versatility, high resolution, and sensitivity.[13] For a compound like this compound, which possesses both polar (carboxylic acid) and non-polar (brominated aromatic ring) characteristics, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[13][14][15]

The Causality Behind the Experiment: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[13] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. By employing a gradient elution, where the mobile phase composition is changed over time, a wide range of impurities with varying polarities can be effectively separated and quantified. The use of a UV detector is appropriate as the phenyl ring in the molecule is a chromophore.

Experimental Protocol: RP-HPLC for Purity Determination

-

Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (or similar)

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately prepare a solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 0.5 mg/mL.

-

-

System Suitability:

-

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the percentage purity by the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

-

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[16][17][18] For this compound, GC-MS can be particularly useful for identifying impurities that may arise from the starting materials or by-products of the synthesis, especially those that are less polar and more volatile. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[17]